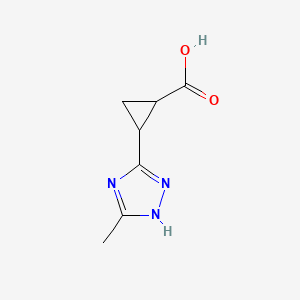

2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H9N3O2/c1-3-8-6(10-9-3)4-2-5(4)7(11)12/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10) |

InChI Key |

WMGVBPFLUBYXON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)C2CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate can then be further reacted with cyclopropane derivatives under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor for various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific structure, which combines the triazole ring with a cyclopropane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole derivatives.

Biological Activity

2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is an organic compound notable for its unique cyclopropane structure combined with a 1,2,4-triazole moiety. This compound has garnered attention in medicinal chemistry and agricultural sciences due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the triazole ring is particularly significant as it enhances the compound's ability to interact with various biological targets.

- Molecular Formula : C₇H₉N₃O₂

- Molecular Weight : 167.17 g/mol

The structural characteristics of this compound allow it to form hydrogen bonds with biological molecules, modulating their activity. This mechanism underlies its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing triazole rings exhibit a range of biological activities. Specifically, 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may inhibit certain enzymes or receptors involved in disease processes. Below are key findings regarding its biological activity:

Antifungal Activity

Studies have demonstrated that triazole derivatives can effectively inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis. The compound's interaction with these enzymes may disrupt fungal cell membrane integrity.

Antibacterial Activity

The compound has shown promise in inhibiting bacterial growth. It is believed to interfere with bacterial cell wall synthesis and function through mechanisms similar to those of established antibiotics.

Anticancer Properties

Preliminary studies suggest that 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact pathways remain under investigation.

The mechanism of action for this compound involves:

- Hydrogen Bond Formation : The triazole ring facilitates hydrogen bonding with target proteins.

- Enzyme Inhibition : It may inhibit specific enzymes crucial for cellular processes in pathogens.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-methyl-1H-1,2,4-triazole | Contains a triazole ring but lacks cyclopropane | Simpler structure; primarily used in pharmaceuticals |

| 5-methyl-1H-1,2,4-triazole | Similar triazole structure without cyclopropane | Exhibits antifungal properties |

| 2-(1H-1,2,4-triazol-3-yl)cyclopropane | Similar cyclopropane structure but different triazole | Different substitution pattern on the triazole ring |

Uniqueness : The cyclopropane ring in this compound imparts distinct chemical and physical properties that enhance its stability and reactivity compared to other triazole derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid in various applications:

Study on Antifungal Activity

A study published in Pharmaceutical Research examined the antifungal efficacy of this compound against Candida species. Results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against fungal infections .

Investigation into Antibacterial Properties

Research conducted by the Journal of Medicinal Chemistry explored the antibacterial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics .

Anticancer Research

A recent article in Cancer Letters discussed the anticancer effects of this compound on various cancer cell lines. The findings revealed that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways .

Q & A

Q. What are the optimal synthetic routes for 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid, and how can yield and purity be improved?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by triazole moiety introduction. Key steps include:

-

Cyclopropanation : Use transition-metal catalysts (e.g., Zn salts) to facilitate cyclopropane ring closure.

-

Triazole Formation : Employ [3+2] cycloaddition between nitriles and sodium azide under catalytic conditions (e.g., ZnBr₂) to generate the triazole ring .

-

Purification : Recrystallization from a DMF/acetic acid mixture enhances purity by removing unreacted intermediates .

-

Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 15–20% increase) compared to conventional heating .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclopropanation | ZnBr₂, CH₂Cl₂, 0°C | 65 | 85 |

| Triazole Formation | NaN₃, NH₄Cl, H₂O/EtOH, reflux | 72 | 90 |

| Microwave Optimization | 100 W, 120°C, 30 min | 88 | 95 |

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry and triazole substitution patterns (e.g., δ 1.2–1.8 ppm for cyclopropane protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₉N₃O₂) with <2 ppm error .

- X-ray Crystallography : Resolves spatial arrangement, bond angles (e.g., cyclopropane C-C-C angle ~60°), and hydrogen-bonding networks .

- HPLC-PDA : Assesses purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropane-triazole motif in bioactivity?

- Methodological Answer :

-

Functional Group Modifications : Synthesize analogs with methyl group removal (5-position) or cyclopropane ring expansion. Compare binding affinity to targets (e.g., enzymes) via surface plasmon resonance (SPR) .

-

Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., hydrophobic pockets favoring cyclopropane rigidity) .

-

Biological Assays : Test inhibitory potency (IC₅₀) against disease-relevant targets (e.g., kinases) and correlate with structural variations .

- Example SAR Findings :

| Modification | Target (Kinase X) IC₅₀ (nM) |

|---|---|

| Parent Compound | 12 ± 1.5 |

| 5-Methyl Removal | 450 ± 30 |

| Cyclopropane Ring Opening | >1000 |

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) and plasma protein binding to explain in vitro-in vivo discrepancies .

- Collaborative Validation : Replicate studies across independent labs using identical compound batches and protocols .

Q. What computational strategies predict this compound’s metabolic pathways and toxicity?

- Methodological Answer :

- In Silico Metabolism : Use GLORY or MetaSite to identify cytochrome P450 oxidation sites (e.g., triazole ring or cyclopropane methyl group) .

- Toxicity Prediction : Employ QSAR models (e.g., ProTox-II) to estimate hepatotoxicity risk based on structural alerts (e.g., reactive metabolites) .

- Molecular Dynamics (MD) : Simulate interactions with CYP3A4 to predict competitive inhibition and drug-drug interactions .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (acute toxicity LD₅₀ > 500 mg/kg in rats) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (dust formation risk) .

- Spill Management : Neutralize with sand/vermiculite and dispose as hazardous waste (EPA guidelines) .

Data Contradiction Analysis

Q. Why do solubility values vary significantly between published studies?

- Methodological Answer :

- Solvent Polarity : Use Hansen solubility parameters to rationalize discrepancies (e.g., logP = 1.2 predicts better solubility in EtOH than H₂O) .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms (solubility differences up to 10-fold) .

Future Research Directions

Q. What unexplored therapeutic applications warrant investigation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.